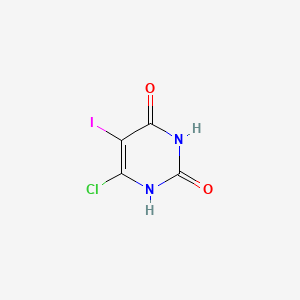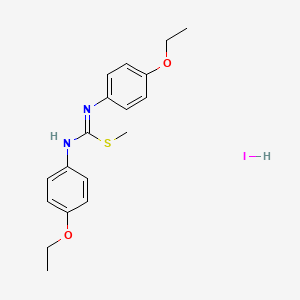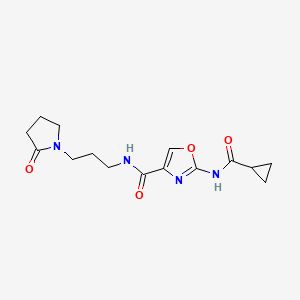
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione, also known as CIY, is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is a derivative of pyrimidine and contains both chlorine and iodine atoms, which makes it a unique and versatile molecule.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis. This results in the disruption of cell division and ultimately leads to cell death.
Biochemical and Physiological Effects:
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of certain viruses such as HIV-1 and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is its versatility in various fields of research. It can be used as a building block for the synthesis of other compounds, as well as a tool for investigating the mechanism of action of certain enzymes. However, one limitation of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several areas of research that can be explored with 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione. One potential direction is the synthesis of derivatives of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione and its derivatives on various enzymes involved in DNA synthesis. Additionally, 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione can be used as a starting material for the synthesis of novel materials with unique properties.
Métodos De Síntesis
There are several methods for synthesizing 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione, but the most commonly used method involves the reaction of 5-iodouracil with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and pyridine to yield 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione in high yield and purity.
Aplicaciones Científicas De Investigación
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. In addition, it has been shown to inhibit the activity of certain enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis.
Propiedades
IUPAC Name |
6-chloro-5-iodo-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEFOSKGSBUFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)
![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)



![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)



![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)
